Cas no 5691-08-7 (1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)-)
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)-
- 2-PYRIDIN-2-YL-1H-INDOLE-3-CARBALDEHYDE
- 2-pyridin-2-yl-indole-3-carbaldehyde
- 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
- 5691-08-7
- SCHEMBL2561185
- DTXSID20390657
- 2-Pyridin-2-yl-1H-indole-3-carboxaldehyde
- MFCD06245401
- AKOS005638624
-
- MDL: MFCD06245401
- Inchi: 1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H
- InChI Key: NIJZBEOQXCOMDD-UHFFFAOYSA-N
- SMILES: O=CC1=C(C2C=CC=CN=2)NC2C=CC=CC=21
Computed Properties
- Exact Mass: 222.07900
- Monoisotopic Mass: 222.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Color/Form: NA
- Density: 1.291
- Boiling Point: 480.9°Cat760mmHg
- Flash Point: 242.3°C
- Refractive Index: 1.72
- PSA: 45.75000
- LogP: 3.04240
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 209430-1g |
2-Pyridin-2-yl-1H-indole-3-carbaldehyde, 95% |
5691-08-7 | 95% | 1g |
$1157.00 | 2023-09-09 | |
| abcr | AB234058-1 g |
2-Pyridin-2-yl-1H-indole-3-carboxaldehyde |
5691-08-7 | 1 g |
€878.80 | 2023-07-20 | ||
| Chemenu | CM245744-10g |
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde |
5691-08-7 | 95%+ | 10g |
$7622 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197326-2g |
2-(Pyridin-2-yl)-1h-indole-3-carbaldehyde |
5691-08-7 | 98% | 2g |
¥24002.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197326-10g |
2-(Pyridin-2-yl)-1h-indole-3-carbaldehyde |
5691-08-7 | 98% | 10g |
¥49544.00 | 2024-05-08 | |
| abcr | AB234058-1g |
2-Pyridin-2-yl-1H-indole-3-carboxaldehyde; . |
5691-08-7 | 1g |
€878.80 | 2025-04-17 | ||
| A2B Chem LLC | AG64128-1g |
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde |
5691-08-7 | 95+% | 1g |
$1483.00 | 2024-04-19 | |
| A2B Chem LLC | AG64128-2g |
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde |
5691-08-7 | 95+% | 2g |
$1888.00 | 2024-04-19 | |
| A2B Chem LLC | AG64128-5g |
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde |
5691-08-7 | 95+% | 5g |
$2855.00 | 2024-04-19 | |
| A2B Chem LLC | AG64128-10g |
2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde |
5691-08-7 | 95+% | 10g |
$3733.00 | 2024-04-19 |
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Suppliers
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)-
Introduction to 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) and Its Significance in Modern Chemical Biology
1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) (CAS No. 5691-08-7) is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its indole and pyridine moieties, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular framework allows for diverse chemical modifications, making it a valuable scaffold for drug discovery and material science applications.
The indole core of 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) is well-documented for its presence in numerous natural products and pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functional group at the 3-position of the indole ring enhances its reactivity, enabling further functionalization through condensation, oxidation, or reduction reactions. This reactivity is particularly useful in constructing more complex molecular architectures.
The pyridine substituent at the 2-position introduces additional electronic and steric features to the molecule. Pyridine derivatives are widely employed in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The presence of both indole and pyridine moieties in 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) creates a synergistic effect, potentially enhancing its binding affinity and selectivity towards specific biological targets.
Recent advancements in synthetic chemistry have enabled the development of novel methodologies for the preparation of 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl). These methods include transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex heterocyclic systems. Such techniques have not only improved the efficiency of synthesis but also allowed for the exploration of previously inaccessible molecular architectures.
The pharmaceutical industry has been particularly interested in 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) as a building block for the development of new therapeutic agents. For instance, studies have demonstrated its utility in generating small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The indole-pyridine scaffold has been shown to modulate enzyme activity by occupying specific binding pockets, thereby disrupting aberrant signaling pathways.
In addition to its pharmaceutical applications, 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) has found utility in materials science. Its ability to form coordination complexes with metal ions has led to the development of novel catalysts and luminescent materials. These applications leverage the unique electronic properties of the indole and pyridine moieties, which can be tuned through structural modifications.
The synthesis of 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) involves several key steps that highlight its synthetic versatility. One common approach involves the condensation of 2-acetylpyridine with an appropriate indole derivative under basic conditions. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with high regioselectivity. Further functionalization can then be performed to introduce additional substituents or modify existing ones.
Recent research has also explored the use of 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) in designing probes for biochemical assays. Its ability to participate in reversible binding interactions makes it an excellent candidate for developing high-throughput screening (HTS) platforms. Such probes can facilitate the identification of novel drug candidates by monitoring changes in their binding affinity upon interaction with biological targets.
The role of computational chemistry in optimizing the synthesis and applications of 1H-Indole-3-carboxaldehyde,2-(2-pyridinyl) cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize reaction conditions. These computational approaches have significantly reduced experimental trial-and-error processes, accelerating the discovery pipeline.
In conclusion,1H-Indole-3-carboxaldehyde,(CAS No. 5691–08–7) is a multifaceted compound with broad applications in chemical biology and materials science。 Its unique structural features enable diverse functionalizations,making it a valuable scaffold for drug discovery,catalysis,and material design。 As research continues to uncover new methodologies and applications,the significance of this compound is expected to grow further,contributing to advancements across multiple scientific disciplines。
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